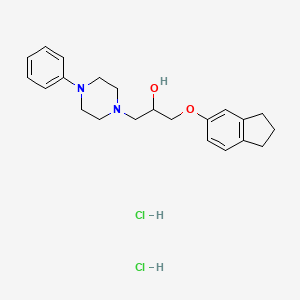

![molecular formula C20H26N2O9 B6486492 1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid CAS No. 1215800-84-2](/img/structure/B6486492.png)

1,4-dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dimethyl 2-[2-(azepan-1-yl)acetamido]benzene-1,4-dicarboxylate; oxalic acid, commonly referred to as oxalic acid, is an organic compound that is widely used in a variety of industries. It is a dicarboxylic acid that is composed of two carbon atoms, four hydrogen atoms, and two oxygen atoms. Oxalic acid has a wide range of applications, from food and beverage production to pharmaceuticals and industrial processes. Oxalic acid is also used as a reagent in organic synthesis, as it can be used to form a variety of derivatives.

Aplicaciones Científicas De Investigación

Oxalic acid has a wide range of scientific research applications. It is a popular reagent in organic synthesis, as it can be used to form a variety of derivatives. Oxalic acid is also used in a variety of biochemical and physiological experiments, as it can be used to measure the concentration of certain compounds in a sample. In addition, oxalic acid is also used in the synthesis of a variety of drugs, including anticonvulsants, antifungals, and antibiotics.

Mecanismo De Acción

The mechanism of action of oxalic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, oxalic acid is believed to inhibit the enzyme glycolate oxidase, which is involved in the metabolism of glycolic acid. In addition, oxalic acid is believed to inhibit the enzyme malate dehydrogenase, which is involved in the metabolism of malic acid.

Biochemical and Physiological Effects

Oxalic acid has a wide range of biochemical and physiological effects. It is believed to inhibit the activity of certain enzymes, such as glycolate oxidase and malate dehydrogenase. In addition, oxalic acid is believed to increase the production of certain hormones, such as insulin and glucagon. Oxalic acid is also believed to increase the production of certain neurotransmitters, such as dopamine and serotonin. Finally, oxalic acid is believed to increase the production of certain proteins, such as collagen and elastin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of oxalic acid in lab experiments has a number of advantages. Oxalic acid is relatively inexpensive and easy to obtain. In addition, oxalic acid is relatively stable, making it an ideal reagent for a variety of experiments. However, oxalic acid also has a number of limitations. Oxalic acid is toxic and can cause skin irritation, so it should be handled with caution. In addition, oxalic acid can react with certain compounds, such as metals, so it should be used with care.

Direcciones Futuras

There are a number of potential future directions for oxalic acid research. One potential direction is the development of new methods for the synthesis of oxalic acid derivatives. In addition, there is potential for the development of new uses for oxalic acid, such as in the production of pharmaceuticals and industrial processes. Finally, there is potential for the development of new methods for the detection and quantification of oxalic acid in biological samples.

Métodos De Síntesis

Oxalic acid can be synthesized from a variety of starting materials, including glucose, glycerol, and ethylene glycol. Glucose can be converted to oxalic acid via the oxidation of the aldehyde group to the corresponding carboxylic acid. Glycerol can be oxidized to oxalic acid via the formation of an intermediate, glyceric acid, which can then be further oxidized to oxalic acid. Ethylene glycol can be oxidized to oxalic acid via the formation of an intermediate, glycolic acid, which can then be further oxidized to oxalic acid. In addition, oxalic acid can also be synthesized from other dicarboxylic acids, such as malonic acid and succinic acid, via a series of reactions.

Propiedades

IUPAC Name |

dimethyl 2-[[2-(azepan-1-yl)acetyl]amino]benzene-1,4-dicarboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5.C2H2O4/c1-24-17(22)13-7-8-14(18(23)25-2)15(11-13)19-16(21)12-20-9-5-3-4-6-10-20;3-1(4)2(5)6/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,19,21);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUCXOXRIPQFPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCCCCC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6486420.png)

![1-[2-(butan-2-yl)phenoxy]-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B6486427.png)

![methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6486429.png)

![ethyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6486430.png)

![4-methyl-N-[2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6486444.png)

![ethyl 4-{3-[2-(4-chlorophenoxy)ethoxy]-2-hydroxypropyl}piperazine-1-carboxylate hydrochloride](/img/structure/B6486445.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6486453.png)

![1-{4-[3-(4-ethylpiperazin-1-yl)-2-hydroxypropoxy]phenyl}ethan-1-one dihydrochloride](/img/structure/B6486466.png)

![N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6486477.png)

![ethyl 4-(3,4-dimethylphenyl)-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6486480.png)

![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate; oxalic acid](/img/structure/B6486486.png)

![1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-amine; 2-(adamantan-1-yl)propanedioic acid](/img/structure/B6486500.png)

![1-[2-(4-chlorophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6486507.png)